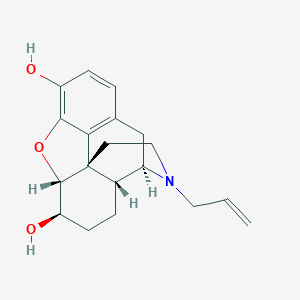

6beta-Naloxol

Description

Contextualization within the Opioid System

The opioid system, a complex network of receptors and endogenous ligands, plays a crucial role in modulating pain, reward, and various physiological processes. Opioid compounds exert their effects by interacting with three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govpatsnap.com 6β-Naloxol functions as an antagonist within this system, primarily exhibiting its effects at the mu-opioid receptor (MOR). nih.gov

As an antagonist, 6β-naloxol binds to opioid receptors but does not activate them, effectively blocking the action of endogenous and exogenous opioids. nih.gov A key characteristic that has emerged from research is its profile as a "neutral" antagonist. This distinguishes it from its parent compound, naloxone (B1662785), which is often described as an inverse agonist. researchgate.net While both block the effects of opioids, a neutral antagonist does not disrupt the basal, or baseline, signaling activity of the receptor. researchgate.net In contrast, an inverse agonist can reduce this basal activity. This distinction is particularly relevant in the context of opioid dependence, where the opioid system may be in an altered state. researchgate.net

The binding affinity of 6β-naloxol for the mu-opioid receptor has been a subject of study, although its affinity for delta and kappa receptors is less extensively documented in publicly available research. The following table summarizes comparative binding affinities and potencies from various studies.

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 6β-Naltrexol | In vitro (electrically-stimulated guinea pig ileum) | More potent (Ki = 94 +/- 25 pM) than naloxone (420 +/- 150 pM) and naltrexone (B1662487) (265 +/- 101 pM). | nih.gov |

| 6β-Naltrexol | In vivo (mouse hotplate test) | Less potent (ID50 = 1300 µg/kg) than naltrexone (ID50 = 7 µg/kg) and naloxone (ID50 = 16 µg/kg). | nih.gov |

| 6β-Naltrexol | In vivo (blocking morphine-induced effects in mice) | Roughly equipotent to naloxone and 4.5- to 10-fold less potent than naltrexone. | researchgate.net |

| 6β-Naltrexol | In vivo (precipitating withdrawal in chronic morphine dependence) | Approximately 30-fold less potent than naloxone and 77-fold less potent than naltrexone. | researchgate.net |

Significance as a Metabolite of Naloxone

The conversion of naloxone to 6β-naloxol is catalyzed by cytosolic enzymes known as aldo-keto reductases. nih.gov Specifically, research in rabbit liver has identified two major forms of naloxone reductase, designated NR1 and NR2, which stereospecifically catalyze the reduction of naloxone to 6α-naloxol and 6β-naloxol, respectively. These enzymes are part of the aldo-keto reductase (AKR) superfamily. The formation of 6β-naloxol is dependent on the cofactor NADPH.

Research Trajectory and Evolution of Understanding

The scientific investigation of 6β-naloxol has evolved over several decades, paralleling the broader advancements in opioid pharmacology. Early research in the 1970s focused on identifying the metabolites of naloxone, leading to the discovery of 6β-naloxol. nih.govoclc.org A significant milestone during this period was the stereospecific synthesis of the 6β-hydroxy metabolites of both naltrexone and naloxone, which was reported in 1975. acs.org This enabled more detailed pharmacological characterization of these compounds.

Initial studies concentrated on the basic pharmacology of 6β-naloxol, establishing its identity as an opioid antagonist. Over time, the focus shifted to a more nuanced understanding of its properties, particularly in comparison to naloxone and another related antagonist, naltrexone. A pivotal area of investigation has been the exploration of its "neutral" antagonist profile versus the inverse agonism of naloxone. researchgate.net This research has been particularly relevant in studies of opioid dependence and withdrawal, where the subtle differences in antagonist activity can have significant physiological consequences. researchgate.net More recent research has continued to explore the structure-activity relationships of 6β-naloxol and its analogs to better understand their interactions with opioid receptors.

The following table outlines key research findings in the study of 6β-Naloxol.

| Year of Publication | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 1975 | Synthesis | Stereospecific synthesis of 6β-naloxol was achieved. | acs.org |

| 1983 | Metabolism | Identification of NADPH-dependent enzymes in the liver responsible for the reduction of naloxone to 6β-naloxol. | nih.gov |

| 2002 | In vitro and In vivo Potency | 6β-naltrexol (a closely related compound) was found to be more potent than naloxone in vitro but less potent in vivo, with a longer duration of action. | nih.gov |

| 2005 | Pharmacological Characterization | 6β-naltrexol was characterized as a putative "neutral" antagonist, precipitating less severe withdrawal than the inverse agonists naloxone and naltrexone in opioid-dependent mice. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEQRJBDUHMEEB-MKUCUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53154-12-4 | |

| Record name | 6beta-Naloxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Structural Modifications of 6beta Naloxol and Analogues

Stereospecific Synthetic Pathways of 6beta-Naloxol

The conversion of naloxone (B1662785) to its 6β-hydroxy metabolite, this compound, requires precise stereochemical control to ensure the formation of the desired epimer.

Reduction Methods for 6beta-Hydroxy Epimer Formation

The primary method for the stereospecific synthesis of this compound involves the reduction of the 6-keto group of its parent compound, naloxone. A notable and effective method employs formamidinesulfinic acid in an aqueous alkaline solution. nih.gov This reagent has proven to be highly selective in producing the 6β-hydroxy epimer.

In a key study, naloxone was treated with formamidinesulfinic acid, resulting in the stereospecific formation of this compound. nih.gov The reaction proceeds by selectively attacking the keto group from a specific face of the molecule, leading to the equatorial 6β-hydroxyl configuration. This method is also applicable to the analogous compound naltrexone (B1662487), which is reduced to 6beta-naltrexol (B159335) in a high yield of 88.5%. nih.gov For the synthesis of this compound from naloxone, a yield of 40% was achieved. nih.gov

| Starting Material | Product | Reagent | Yield (%) | Reference |

| Naloxone | This compound | Formamidinesulfinic Acid | 40 | nih.gov |

| Naltrexone | 6beta-Naltrexol | Formamidinesulfinic Acid | 88.5 | nih.gov |

Absence of 6alpha Epimer Co-production via Specific Methods

A critical aspect of the synthesis of this compound is the prevention of the formation of its stereoisomer, the 6α-hydroxy epimer (6alpha-naloxol). The use of formamidinesulfinic acid for the reduction of naloxone is distinguished by its high stereospecificity. Research has demonstrated that when this method is employed, the 6alpha epimer is not detected in the reaction products. nih.gov This specificity is crucial, as the pharmacological profiles of the 6α and 6β epimers can differ significantly. The absence of the 6α epimer simplifies the purification process and ensures the pharmacological purity of the final this compound compound.

Synthesis of this compound Derivatives and Analogues

To explore structure-activity relationships and develop new pharmacological probes, various derivatives of this compound and its close analogue, 6beta-naltrexol, have been synthesized. These modifications primarily target the hydroxyl and amino groups of the morphinan (B1239233) scaffold.

Aralkyl Ether Derivatives

The synthesis of aralkyl ether derivatives at the C6 position has been investigated, primarily using 6beta-naltrexol as a substrate, with the methodology being applicable to this compound. The general approach involves the protection of the phenolic 3-hydroxyl group, followed by etherification of the 6β-hydroxyl group, and subsequent deprotection. nih.gov

Both 3-O-trityl and 3-O-benzyl protecting groups have been utilized. nih.gov The etherification is typically achieved through phase transfer-catalyzed alkylation using various aralkyl halides, such as benzyl (B1604629), biphenylmethyl, naphthylmethyl, and anthracylmethyl halides. nih.govresearchgate.net This method allows for the introduction of large, lipophilic aralkyl groups at the 6β-position. nih.gov For instance, a series of regioisomeric substituted 6-O-benzyl ethers of 6beta-naltrexol, including those with isothiocyanate groups, were prepared from 3-O-trityl-6beta-naltrexol via phase transfer-catalyzed alkylation with the corresponding nitrobenzyl or cyanobenzyl halides. nih.gov

| Derivative Type | Synthetic Strategy | Key Reagents | Starting Material (Analogue) | Reference |

| Aralkyl Ethers | 3-O-protection, Phase transfer alkylation, Deprotection | Aralkyl halides, Tetrabutylammonium bromide, KOH | 6beta-Naltrexol | nih.gov |

| Isothiocyanate-substituted Benzyl Ethers | 3-O-protection, Alkylation, Deprotection, Reduction, Isothiocyanate formation | Nitrobenzyl halides, Cyanobenzyl halides | 3-O-trityl-6beta-naltrexol | nih.gov |

Carbamate (B1207046) and Sulfonate Ester Derivatives

To investigate the role of the C6 hydroxyl group, carbamate and sulfonate ester derivatives of 6beta-naltrexol have been synthesized. nih.gov These modifications replace the protic hydrogen of the hydroxyl group, which can influence receptor binding interactions. The synthesis of these derivatives involves standard esterification and carbamoylation reactions applied to the 6β-hydroxyl group of 6beta-naltrexol. nih.govmaine.edu

Research has shown that the absence of a hydrogen-bond donor on the C6 oxygen can enhance the affinity of these naltrexol derivatives for the mu-opioid receptor (MOR). nih.gov For example, specific carbamate and tosylate derivatives of 6beta-naltrexol displayed subnanomolar affinity for the MOR, which was a higher affinity than the parent compound, 6beta-naltrexol HCl. nih.govmaine.edu This suggests that modifying the 6β-hydroxyl group can be a viable strategy for modulating the pharmacological properties of these compounds.

Indolylacetamidonaltrexamine Derivatives

The synthesis of indolylacetamidonaltrexamine derivatives represents a more complex structural modification, creating analogues with a different functional group at the C6 position. These compounds are derived from 6beta-naltrexamine, the 6β-amino analogue of 6beta-naltrexol. The general synthetic pathway starts from naltrexone. nih.gov

First, naltrexone's 6-keto group is converted stereoselectively into a 6β-amino group to form 6beta-naltrexamine. elifesciences.org One method involves converting the ketone to an oxime using hydroxylamine (B1172632) hydrochloride, followed by reduction of the oxime with a reagent like borane-tetrahydrofuran (B86392) complex. nih.gov An alternative stereospecific synthesis of 6β-amino derivatives from 6β-hydroxy compounds can be achieved via the Mitsunobu reaction. acs.org

Once 6beta-naltrexamine is obtained, the final step is the formation of an amide bond between the 6β-amino group and indolylacetic acid (or its activated form). nih.govacs.org This coupling reaction yields the target 6β-indolylacetamidonaltrexamine. These derivatives have been synthesized to explore their potential as bitopic modulators of the mu-opioid receptor. acs.org

Deuterium-Labeled Analogues for Research Applications

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a critical technique in pharmaceutical and chemical research. Deuterium-labeled analogues of 6β-naloxol serve as invaluable tools for a variety of scientific investigations.

While specific synthetic pathways for deuterium-labeled 6β-naloxol are not extensively detailed in publicly available literature, the methods for creating such analogues can be inferred from established procedures for other complex organic molecules, including steroids and other opioids. researchgate.netgoogle.com A common strategy involves the late-stage introduction of deuterium to avoid complex multi-step syntheses with labeled precursors. acs.org

One prevalent method is the hydrogen-deuterium exchange (H-D exchange) on a precursor molecule. This can be achieved using various catalytic systems. For instance, environmentally benign methods using a palladium catalyst (Pd/C) with aluminum and deuterium oxide (D₂O) as the deuterium source have been developed. mdpi.comcapes.gov.br In this approach, deuterium gas is generated in situ, which then facilitates the selective exchange of hydrogen for deuterium on the organic substrate. mdpi.comcapes.gov.br For molecules with similar structural motifs, base-catalyzed exchange in the presence of D₂O is another viable route. google.com Another approach involves using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), for the reduction of functional groups, thereby incorporating deuterium into the final structure. mdpi.com

The primary benefit of deuterium labeling lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down chemical reactions, including metabolic processes. capes.gov.brnii.ac.jp This property makes deuterated compounds essential for several research applications.

| Research Application | Description |

| Metabolic Studies | Deuterated analogues are used as probes to investigate the metabolic pathways of a drug. By slowing down metabolism at specific sites, researchers can better identify and characterize metabolites. acs.orgnih.gov |

| Pharmacokinetic Analysis | The enhanced metabolic stability of deuterated compounds can lead to a longer biological half-life, which is a key parameter studied in pharmacokinetics. acs.orgnih.gov This allows for a clearer understanding of the absorption, distribution, and excretion of the compound. |

| Internal Standards | In quantitative analysis, particularly in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), deuterium-labeled compounds serve as ideal internal standards. google.commdpi.com Since they are chemically identical to the non-labeled analyte but have a different mass, they can be used for precise quantification in complex biological samples. |

| Mechanistic Studies | The KIE can be exploited to elucidate the mechanisms of chemical reactions. By observing how deuterium substitution affects reaction rates, scientists can infer which bonds are broken in the rate-determining step. mdpi.comnii.ac.jp |

Conformational Analysis of 6β-Naloxol and Derivatives

The three-dimensional shape, or conformation, of 6β-naloxol and its analogues is a critical determinant of their interaction with opioid receptors. Conformational analysis, therefore, provides fundamental insights into their structure-activity relationships. The morphinan skeleton, which forms the core of 6β-naloxol, is a semi-rigid structure, but the C-ring can adopt different conformations. nii.ac.jpmdpi.com

High-field Nuclear Magnetic Resonance (NMR) studies and computational modeling are the primary methods used to investigate these conformations. For 6β-hydroxy compounds like 6β-naloxol and its close analogue 6β-naltrexol, research has consistently shown that the C-ring predominantly exists in a stable chair conformation . researchgate.net This is in contrast to some 6α-epimers, which may adopt a twist-boat conformation. researchgate.net

A significant computational study was performed on 6β-naltrexol and a series of its C₆ derivatives to explore the relationship between conformation and opioid receptor binding affinity. nih.govresearchgate.net This research utilized density functional theory (B3LYP/6-31G**) to calculate the energy-minimized structures of both chair-like and boat-like conformations. nih.govresearchgate.net The findings established important correlations between specific conformational energies and receptor binding.

| Derivative Type Studied | Key Conformational Finding | Correlation with Receptor Affinity |

| β-Conformers | The total energy difference between various β-substituted derivatives was calculated. | Correlated well with binding affinity at the mu-opioid receptor (MOR). nih.govresearchgate.net |

| Aqueous Solvation Free Energy | The free energy associated with solvating the molecules in water was estimated. | Correlated well with binding affinity at the kappa-opioid receptor (KOR). nih.govresearchgate.net |

This research underscores that subtle changes in the C-6 substituent of the 6β-naloxol framework can influence the molecule's energetic landscape, which in turn modulates its specific binding behavior at different opioid receptor subtypes. nih.govresearchgate.net The preference for the chair conformation in the 6β series appears to be a key structural feature for its characteristic receptor interactions. researchgate.net

Metabolic Pathways and Enzymatic Biotransformation of 6beta Naloxol Precursors

Enzymatic Formation of 6beta-Naloxol from Naloxone (B1662785)

Role of Cytochrome P450 Enzyme System

While naloxone is primarily metabolized in the liver through glucuronidation to form naloxone-3-glucuronide, which is pharmacologically inactive, its 6-keto reduction to naloxol (B12781492) is also a known metabolic pathway. drugbank.comontosight.ai The cytochrome P450 (CYP) enzyme system is generally involved in various metabolic reactions, including N-dealkylation and oxidation of other compounds. drugbank.comdrugbank.com However, for the specific 6-keto reduction of naloxone to this compound, hepatic cytosolic enzymes, rather than the microsomal cytochrome P450 system, are predominantly responsible. researcher.lifenih.govnih.gov

Hepatic Cytosolic Enzyme Involvement

The formation of this compound from naloxone is primarily catalyzed by NADPH-dependent enzymes located in the hepatic cytosol. researcher.lifenih.govnih.gov Studies in rabbit liver cytosol have shown the presence of at least four forms of naloxone reductase, two major forms of which, NR1 and NR2, stereospecifically catalyze the reduction of naloxone to 6alpha-naloxol and this compound, respectively. researcher.lifenih.govresearchgate.net Both NR1 and NR2 are monomeric proteins with molecular weights between 35,000 and 36,000. NR1 is a basic protein with an isoelectric point (pI) of 9.3, while NR2 is an acidic protein with a pI of 5.9. researcher.lifenih.gov

Enzymatic Characteristics of Naloxone Reductases (Rabbit Liver Cytosol) researcher.lifenih.gov

| Enzyme | Molecular Weight (kDa) | Isoelectric Point (pI) | Optimal pH | Co-factor Specificity | Km for Naloxone (mM) | Vmax for Naloxone (munits/mg) |

| NR1 | 35-36 | 9.3 | 8.0 | NADH and NADPH | 1.0 | 76 |

| NR2 | 35-36 | 5.9 | 6.1 | Highly restricted to NADPH | 0.06 | 162 |

In rat liver cytosol, the enzyme responsible for this compound formation from naloxone has been purified and identified as being identical to 3alpha-hydroxysteroid dehydrogenase. nih.gov This enzyme is a monomeric protein with a molecular weight of 34,000 and a pI of 5.9, exhibiting dual co-factor specificity for both NADPH and NADH, though NADPH is more efficiently utilized. nih.gov

Metabolism of Related Opioid Antagonists Yielding this compound Analogues

The metabolic reduction of other opioid antagonists, such as methylnaltrexone (B1235389) and naltrexone (B1662487), also leads to the formation of 6beta-hydroxy metabolites, analogous to this compound.

Carbonyl Reduction of Methylnaltrexone to Methyl-6beta-Naltrexol

Methylnaltrexone (MNTX) undergoes carbonyl reduction to form methyl-6alpha-naltrexol and methyl-6beta-naltrexol. researchgate.net These reactions are catalyzed by NADPH-dependent hepatic cytosolic enzymes. researchgate.net Methyl-6beta-naltrexol (M5) and methyl-6alpha-naltrexol (M4) are primary metabolic pathways for MNTX in humans. researchgate.net

Identification of Aldo-Keto Reductase (AKR) Isoforms in Reduction

Aldo-keto reductases (AKRs) are key enzymes involved in the carbonyl reduction of opioid antagonists. For methylnaltrexone, selective chemical inhibitors have identified AKR isoforms, short-chain dehydrogenase/reductase, carbonyl reductase, alcohol dehydrogenase, and quinone oxidoreductase as contributing to the formation of its reduced metabolites. researchgate.net Specifically, AKR1C4 appears to play a major role in the carbonyl reduction of methylnaltrexone and naltrexone. researchgate.netcapes.gov.br AKR1C1 and AKR1C2 also contribute to these reductions, with varying efficiencies. researchgate.netcapes.gov.br

Efficiency of AKR Isoforms in Reducing Naltrexone capes.gov.br

| AKR Isoform | Relative Efficiency (kcat/Km) for Naltrexone Reduction |

| AKR1C4 | ~1000-fold more efficient than AKR1C1 |

| AKR1C2 | Intermediate efficiency between AKR1C1 and AKR1C4 |

| AKR1C1 | Least efficient among the three |

Inhibition Kinetics of 6beta-Naltrexol (B159335) Formation

The formation of 6beta-naltrexol from naltrexone in human liver cytosol has been characterized kinetically. The Vmax, Km, and intrinsic clearance (CLint) values for this reaction vary across human liver cytosol preparations. nih.govnih.gov

Kinetic Parameters for 6beta-Naltrexol Formation from Naltrexone in Human Liver Cytosol nih.govnih.gov

| Parameter | Range |

| Vmax | 16–45 nmol mg⁻¹ protein h⁻¹ |

| Km | 17–53 µM |

| CLint | 0.3–2.2 ml h⁻¹ mg⁻¹ protein |

Several compounds have been identified as inhibitors of 6beta-naltrexol formation. Steroid hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394), are potent competitive inhibitors. nih.govnih.gov Naloxone, menadione, and corticosterone (B1669441) also demonstrate significant inhibition. nih.govnih.gov In contrast, common opioid agonists (e.g., morphine, oxycodone, oxymorphone, hydromorphone) and various benzodiazepines show less than 20% inhibition at a concentration of 100 µM. nih.govnih.gov

Potency of Inhibitors on 6beta-Naltrexol Formation (at 100 µM concentration) nih.govnih.gov

| Inhibitor | Inhibition Level | Ki (µM) |

| Testosterone | > 50% | 0.3 ± 0.1 |

| Dihydrotestosterone | > 50% | 0.7 ± 0.4 |

| Naloxone | > 50% | Not specified, but potent |

| Menadione | > 50% | Not specified, but potent |

| Corticosterone | > 50% | Not specified, but potent |

| Warfarin | 20-40% | Not specified |

| Haloperidol | 20-40% | Not specified |

| Diazepam | 20-40% | Not specified |

| Temazepam | 20-40% | Not specified |

| Nicotine | < 20% | Not applicable |

| Morphine | < 20% | Not applicable |

| Methadone | < 20% | Not applicable |

| Oxycodone | < 20% | Not applicable |

| Oxymorphone | < 20% | Not applicable |

| Hydromorphone | < 20% | Not applicable |

| Lorazepam | < 20% | Not applicable |

| Flunitrazepam | < 20% | Not applicable |

| Oxazepam | < 20% | Not applicable |

| Chlorpromazine | < 20% | Not applicable |

| Phenobarbitone | < 20% | Not applicable |

| Finasteride | < 20% | Not applicable |

Influence of Steroid Hormones

Steroid hormones have been identified as significant modulators of the enzymatic biotransformation of opioid antagonists, specifically through their inhibitory effects on dihydrodiol dehydrogenases. Testosterone and dihydrotestosterone, for example, have been shown to be potent competitive inhibitors of the formation of 6beta-naltrexol from naltrexone, a reaction catalyzed by enzymes including DD4 nih.govcapes.gov.brnih.gov.

The inhibition constants (Ki) for these steroid hormones highlight their strong affinity for the enzyme. Testosterone exhibited a Ki of 0.3 ± 0.1 µM, while dihydrotestosterone had a Ki of 0.7 ± 0.4 µM capes.gov.brnih.gov. Corticosterone also demonstrated inhibitory effects, causing over 50% inhibition at a concentration of 100 µM capes.gov.brnih.gov. Naloxone itself also showed greater than 50% inhibition of 6beta-naltrexol formation at 100 µM, indicating potential self-inhibition or interaction with the same enzyme system capes.gov.brnih.gov. In contrast, various opioid agonists (e.g., morphine, oxycodone, oxymorphone, hydromorphone) and benzodiazepines showed less than 20% inhibition at the same concentration capes.gov.brnih.gov.

The table below summarizes the inhibitory effects of various compounds on the formation of 6beta-naltrexol, which is indicative of their influence on DD4 activity relevant to this compound precursor metabolism.

| Inhibitor | Concentration (µM) | Inhibition of 6β-naltrexol formation (%) | Ki (µM) (where applicable) |

| Testosterone | - | Potent competitive inhibition | 0.3 ± 0.1 capes.gov.brnih.gov |

| Dihydrotestosterone | - | Potent competitive inhibition | 0.7 ± 0.4 capes.gov.brnih.gov |

| Naloxone | 100 | > 50 | - |

| Menadione | 100 | > 50 | - |

| Corticosterone | 100 | > 50 | - |

| Opioid Agonists | 100 | < 20 | - |

| Benzodiazepines | 100 | < 20 | - |

Role of Dihydrodiol Dehydrogenase DD4 and Genetic Polymorphism

Dihydrodiol dehydrogenase DD4 (DD4) is a key enzyme implicated in the reduction of opioid antagonists such as naltrexone to their 6beta-hydroxy metabolites nih.govcapes.gov.brnih.govresearchgate.net. DD4 is recognized as a human 3α-hydroxysteroid dehydrogenase and also exhibits hydroxysteroid dehydrogenase activity, which explains its susceptibility to inhibition by steroid hormones nih.govcapes.gov.brnih.gov. The enzyme requires NADPH as a cofactor for its reductive activity nih.gov.

The involvement of DD4 in the metabolism of naloxone precursors is significant due to observed intersubject variability in the kinetic parameters of 6beta-naltrexol formation nih.govcapes.gov.brnih.gov. This variability suggests that genetic polymorphism within the DD4 gene could contribute to differences in the metabolic rates of these compounds among individuals nih.govcapes.gov.brnih.govresearchgate.net. Such genetic variations could influence the efficiency of the enzyme, thereby affecting the rate at which naloxone is converted to this compound. While direct studies on DD4 genetic polymorphism specifically impacting naloxone metabolism to this compound are less extensively detailed in the provided search results, the established role of DD4 in the metabolism of structurally similar compounds like naltrexone strongly implies its relevance to naloxone's biotransformation and the potential for genetic variability to influence this pathway nih.govcapes.gov.brnih.govjst.go.jpresearchgate.net.

Molecular Mechanisms of Action and Receptor Interactions

Opioid Receptor Antagonism Profile

6beta-Naloxol exhibits a distinct binding affinity for the three primary opioid receptors: mu (µ), kappa (κ), and delta (δ). This profile dictates its functional effects within the central and peripheral nervous systems.

This compound acts as a neutral antagonist at the mu-opioid receptor (MOR). wikipedia.org It binds to the MOR with a high affinity, competitively blocking the receptor and preventing both endogenous and exogenous opioids from binding and eliciting a response. Research indicates that this compound has approximately half the affinity for the MOR compared to its parent compound, naltrexone (B1662487). wikipedia.org In opioid-naïve states, both naloxone (B1662785) and naltrexone also behave as neutral antagonists at the MOR. mdpi.com However, a key distinction emerges in states of opioid dependence, where this compound maintains its neutral antagonist character. nih.govucla.edu

The interaction of this compound with the kappa-opioid receptor (KOR) is characterized by a lower binding affinity compared to the MOR. wikipedia.org This results in a 3.5-fold selectivity for the MOR over the KOR. wikipedia.org While it functions as an antagonist at this receptor, its effects are less pronounced than at the mu-receptor. Like naltrexone, it is considered a neutral antagonist or weak partial agonist at the KOR. wikipedia.org

This compound displays the lowest affinity for the delta-opioid receptor (DOR), with a 100-fold selectivity for the MOR over the DOR. wikipedia.org Its antagonist activity at the DOR is consequently much weaker. Similar to its interaction at the KOR, it is classified as a neutral antagonist or weak partial agonist at the DOR. wikipedia.org

| Opioid Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. MOR |

| Mu (MOR) | 2.12 nM wikipedia.org | - |

| Kappa (KOR) | 7.24 nM wikipedia.org | 3.5-fold lower |

| Delta (DOR) | 213 nM wikipedia.org | 100-fold lower |

Agonist and Antagonist Efficacy Spectrum

The efficacy of an opioid ligand describes its ability to activate the receptor upon binding. This compound is distinguished by its classification as a neutral antagonist, which contrasts with the properties of other antagonists like naloxone and naltrexone.

This compound is characterized as a neutral antagonist, meaning it binds to the opioid receptor without altering its basal or constitutive signaling activity. nih.govucla.edu In both opioid-naïve and morphine-pretreated conditions, this compound acts to block the receptor from being activated by agonists, but it does not have an effect on the receptor's intrinsic activity level. nih.govucla.edu This property allows it to antagonize the effects of both agonists and inverse agonists at the receptor. wikipedia.org Studies have shown that this compound remains a neutral antagonist regardless of morphine pretreatment. ucla.edu

The neutral antagonism of this compound is a significant point of differentiation from naloxone and naltrexone. While naloxone and naltrexone act as neutral antagonists in opioid-naïve systems, they can exhibit inverse agonist properties in states of chronic opioid exposure. mdpi.comnih.govmdpi.com Inverse agonism means that not only do they block the receptor, but they also reduce the basal level of receptor signaling that occurs even in the absence of an agonist. mdpi.commdpi.com This inverse agonist activity is thought to contribute to the precipitation of more severe withdrawal symptoms in opioid-dependent individuals. researchgate.netresearchgate.net In contrast, as a neutral antagonist, this compound precipitates significantly less withdrawal. researchgate.net

| Compound | Efficacy in Opioid-Naïve State | Efficacy in Opioid-Dependent State |

| This compound | Neutral Antagonist nih.govucla.edu | Neutral Antagonist nih.govucla.edu |

| Naloxone | Neutral Antagonist mdpi.com | Inverse Agonist mdpi.comnih.govmdpi.com |

| Naltrexone | Neutral Antagonist mdpi.com | Inverse Agonist mdpi.comnih.govmdpi.com |

Modulation of Basal Opioid Receptor Signaling Activity (MOR-μ*)

This compound is characterized as a neutral antagonist at the µ-opioid receptor (MOR). nih.gov Unlike inverse agonists such as naloxone and naltrexone, which suppress the basal, spontaneous signaling activity of the µ-opioid receptor (MOR-µ), this compound does not inhibit this constitutive activity. nih.govnih.gov The µ-opioid receptor can exist in an active state (MOR-μ) even in the absence of a ligand, a phenomenon known as basal or constitutive signaling. nih.govmdpi.com This basal activity is thought to play a role in the development of narcotic dependence. nih.govresearchgate.net

Studies have shown that while naloxone and naltrexone act as neutral antagonists in untreated cells, they exhibit inverse agonist properties after pretreatment with morphine, suppressing the enhanced basal MOR signaling. nih.govresearchgate.net In contrast, this compound remains a neutral antagonist regardless of whether the system has been pre-exposed to morphine. nih.gov This distinction is significant, as the suppression of heightened basal signaling by inverse agonists is linked to the precipitation of more severe withdrawal symptoms in opioid-dependent individuals. nih.govresearchgate.net this compound, by not affecting the basal MOR-µ* signaling, elicits substantially less severe withdrawal. researchgate.net

The ability of this compound to act as a neutral antagonist, blocking agonist activity at the receptor without altering basal signaling, has been consistently demonstrated in various in vitro and in vivo models. nih.govresearchgate.net This property suggests that its mechanism of action is primarily competitive antagonism at the receptor binding site, preventing agonists from activating the receptor, rather than actively reducing the receptor's intrinsic signaling. mdpi.comresearchgate.net

Receptor Binding Dynamics and Affinity Studies

In Vitro Radioligand Displacement Assays

Radioligand displacement assays are a important method for determining the binding affinity of a compound for a specific receptor. uah.es In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of an unlabeled compound, such as this compound, to displace the radioligand is measured. researchgate.net This displacement allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. zenodo.org

While specific Ki values for this compound from radioligand displacement assays are not consistently reported across all public literature, its structural relationship to naloxone and naltrexol, for which extensive binding data exists, provides context for its receptor affinity. nih.govdrugbank.com For instance, naloxone has a high affinity for µ-opioid receptors, with Ki values typically in the low nanomolar range. zenodo.org Studies on related compounds, such as 6β-naltrexol, have shown significant affinity for all three opioid receptor types (μ, δ, and κ) in radioligand displacement assays using guinea pig brain homogenate. nih.gov It is through such assays that the binding characteristics of this compound as a µ-opioid receptor antagonist are confirmed. ontosight.ai

Competitive Binding Studies

Competitive binding studies further elucidate the nature of this compound's interaction with the µ-opioid receptor. nih.gov These studies confirm that this compound competes with other ligands, including agonists and other antagonists, for the same binding site on the receptor. mdpi.comresearchgate.net The neutral antagonist profile of this compound means that it binds to the receptor and prevents agonist binding, but this binding event itself does not trigger a conformational change that would inhibit basal receptor activity. nih.govnih.gov

The competitive nature of this compound's binding is a key differentiator from inverse agonists like naloxone. researchgate.net While both can block the effects of an agonist, the lack of inverse agonism with this compound leads to different physiological outcomes, particularly in the context of opioid dependence and withdrawal. researchgate.net The potency of this compound in blocking agonist effects is a direct function of its binding affinity and its concentration relative to the competing agonist. researchgate.net

| Property | This compound | Naloxone |

| Receptor Interaction | Neutral Antagonist | Inverse Agonist (in opioid-dependent states) |

| Effect on Basal MOR Signaling | Does not suppress | Suppresses |

| Binding Mechanism | Competitive | Competitive |

Intracellular Signaling Pathway Modulation

G-Protein Coupled Receptor (GPCR) Interaction Studies

The µ-opioid receptor is a classic example of a G-protein coupled receptor (GPCR). ohsu.edu Upon activation by an agonist, the receptor undergoes a conformational change that facilitates its interaction with intracellular G-proteins, initiating a signaling cascade. painphysicianjournal.com In the case of the µ-opioid receptor, this typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.gov

Studies investigating the intrinsic effects of various opioid ligands on basal MOR signaling have utilized assays that measure G-protein coupling, such as [35S]GTPγS binding. nih.govresearchgate.net These studies have demonstrated that this compound does not affect basal G-protein coupling. nih.gov This is in contrast to inverse agonists, which can suppress this basal activity, particularly after morphine pretreatment. nih.govresearchgate.net The neutrality of this compound in this context reinforces its classification as a neutral antagonist, as it does not independently modulate the G-protein signaling pathway in the absence of an agonist.

Beta-Arrestin 2 Interaction Studies

Beta-arrestins (β-arrestins) are intracellular proteins that play a critical role in the regulation of GPCR signaling. uniprot.org Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. researchgate.net This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. uniprot.orgnih.gov

Structure Activity Relationship Sar Studies for Opioid Receptor Ligands

Impact of Structural Modifications on Opioid Receptor Affinity and Selectivity

The affinity and selectivity of a ligand for its receptor are critical determinants of its pharmacological profile. In the context of 6β-naloxol and its analogs, modifications at the C(6) position of the morphinan (B1239233) scaffold have been a focal point of research, revealing key insights into the structural requirements for potent and selective opioid receptor interaction.

Influence of Aralkyl Groups at Position 6-O

To explore the spatial tolerance of the opioid receptor binding pocket, a series of 6-O-ethers of 6β-naltrexol and its epimer, 6α-naltrexol, were synthesized and evaluated. nih.gov These modifications involved the introduction of bulky aralkyl groups, such as benzyl (B1604629), biphenylmethyl, 1- and 2-naphthylmethyl, and 9-anthracylmethyl, at the 6-oxygen position. nih.gov

The preparation of these ligands was achieved through phase transfer catalyzed alkylation of 3-O-protected naltrexol derivatives. nih.gov Radioligand displacement assays revealed that large, lipophilic 6β-O-aralkyl groups are well-tolerated within the receptor environment. nih.gov Interestingly, in the 6β-O series, the benzyl ether demonstrated the highest affinity for opioid receptors, with larger aralkyl groups leading to a slight decrease in affinity. nih.gov This suggests that while there is space to accommodate bulky substituents, an optimal size and conformation exist for maximal receptor interaction. A comparative study showed that, with few exceptions, compounds in the 6α-O-ether series exhibited higher affinity than their 6β-diastereomers. nih.gov

| Aralkyl Group at 6-O | Receptor Affinity Trend (6β-O-series) |

| Benzyl | Highest Affinity |

| Biphenylmethyl | Slightly lower affinity than benzyl |

| 1-Naphthylmethyl | Slightly lower affinity than benzyl |

| 2-Naphthylmethyl | Slightly lower affinity than benzyl |

| 9-Anthracenylmethyl | Slightly lower affinity than benzyl |

Effect of Protic Group Absence at C(6) on MOR Affinity

The presence of a protic group, such as a hydroxyl, at the C(6) position has long been considered important for opioid receptor binding. However, research on 6β-naltrexol derivatives has challenged this notion. nih.gov A study involving the synthesis of carbamate (B1207046) and sulfonate ester derivatives of 6β-naltrexol, which lack a protic group at C(6), demonstrated that the absence of a hydrogen-bond donor on the C(6) oxygen can enhance, rather than impede, affinity for the mu-opioid receptor (MOR). nih.gov

All four synthesized compounds in this study, which included carbamate and tosylate derivatives, showed better MOR affinity than the parent compound, 6β-naltrexol HCl. nih.gov Specifically, a carbamate derivative (compound 9) and a tosylate derivative (compound 13) displayed subnanomolar affinity for the MOR. nih.gov This indicates that the interaction at this position may be more influenced by factors other than hydrogen bonding, such as steric and electronic effects.

Control of Subtype Selectivity via C(6) Bulk

The size and nature of the substituent at the C(6) position not only influence affinity but also play a crucial role in determining selectivity for the different opioid receptor subtypes (mu, delta, and kappa). nih.gov By systematically increasing the bulk around the C(6) position, it is possible to modulate the ligand's preference for one receptor subtype over another. nih.gov

For instance, in the study of carbamate and sulfonate ester derivatives of 6β-naltrexol, one of the carbamate derivatives (compound 10) was identified as the most mu-selective compound synthesized. nih.gov This suggests that the increased steric hindrance introduced by the carbamate group may disfavor binding to the delta and kappa receptors, thereby enhancing its selectivity for the MOR. These findings highlight the potential for rational design of subtype-selective ligands by carefully tuning the steric bulk at the C(6) position. nih.gov

Stereochemical Influences on Ligand Function (alpha vs. beta configuration)

The stereochemistry at the C(6) position, specifically the alpha (α) versus beta (β) configuration, has a profound impact on the pharmacological activity of naltrexone (B1662487) derivatives. nih.govrsc.org Studies comparing epimeric pairs of these compounds have consistently shown that the orientation of the substituent at C(6) can determine whether a ligand acts as an agonist or an antagonist, and can also influence its ability to bind covalently to the receptor. nih.gov

For example, in a series of naltrexone derivatives with an electrophilic substituent at the C(6) position, only the 6β-isomers of the fumaramate ester (β-FNA) and the isothiocyanate derivative exhibited selective irreversible antagonism at the mu-opioid receptor. nih.gov The corresponding 6α-isomer of the fumaramate ester (α-FNA) did not display this covalent bonding but could protect the receptor from alkylation by its β-epimer, indicating they bind to the same site. nih.gov This suggests that the β-orientation is crucial for positioning the electrophile correctly for a covalent interaction with a nucleophilic residue on the receptor. nih.gov

Furthermore, in a series of NBF (naltrexone benzofuran) derivatives, it was found that while compounds with phenyl and 4-pyridine substituents retained their antagonistic properties regardless of the C6 configuration, halogen and methyl substituents with the 6β-configuration switched to MOR agonists, whereas their 6α-counterparts remained antagonists. rsc.org This functional conversion highlights the critical role of the interplay between the C6 configuration and the nature of the substituent in determining the ligand's functional outcome at the MOR. rsc.org

| Compound Series | C(6) Configuration | Functional Activity at MOR |

| Fumaramate Ester | 6β (β-FNA) | Irreversible Antagonist |

| Fumaramate Ester | 6α (α-FNA) | Reversible Antagonist |

| Isothiocyanate | 6β | Irreversible Antagonist |

| NBF with Halogen/Methyl | 6β | Agonist |

| NBF with Halogen/Methyl | 6α | Antagonist |

| NBF with Phenyl/4-Pyridine | 6α and 6β | Antagonist |

Elaboration of the "Message-Address Concept" in Ligand Design

The "message-address concept" is a powerful framework in drug design that postulates a ligand is composed of two distinct parts: a "message" component that is responsible for receptor recognition and affinity, and an "address" component that confers selectivity for a particular receptor subtype. frontiersin.orgnih.gov This concept has been successfully applied to the design of selective opioid receptor ligands, including derivatives of naltrexone. nih.govnih.gov

In the context of naltrexone-based ligands, the core morphinan structure often serves as the "message," providing the fundamental interactions necessary for binding to opioid receptors. nih.gov The "address" component is typically a substituent that is strategically added to the core structure to interact with unique regions of a specific opioid receptor subtype, thereby enhancing selectivity. frontiersin.orgnih.gov

For example, the development of naltrindole, a highly potent and selective delta-opioid receptor antagonist, was guided by this principle. nih.gov An indole (B1671886) system was fused to the C-ring of naltrexone to mimic the phenyl group of Phe4 in enkephalins, which was considered the "address" for delta receptor selectivity. nih.gov Similarly, the identification of potent and highly selective MOR ligands, such as NAP and NAQ, involved the use of a MOR homology model and the "message-address" concept to guide the design of C6-heteroaromatic substituted naltrexone derivatives. nih.gov

Molecular Modeling and Computational Approaches for Receptor Interaction

Molecular modeling and computational chemistry have become indispensable tools for understanding the complex interactions between ligands like 6β-naloxol and opioid receptors. researchgate.netmdpi.com These methods provide valuable insights into the binding modes, conformational changes, and energetic factors that govern ligand recognition and function. mdpi.com

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand fits into the binding pocket of a receptor and to simulate the dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com For instance, molecular modeling studies of naltrexone and its derivatives have helped to identify key amino acid residues in the binding site that are crucial for interaction. mdpi.com These studies have revealed that naltrexone and its derivatives often share contacts with residues in transmembrane helices TM2, TM3, H6, and TM7. mdpi.com

Furthermore, computational approaches can be used to rationalize structure-activity relationship data. For example, molecular modeling of NBF derivatives indicated that the C6 configuration and the nature of the substituent collectively determine the orientation of the benzofuran (B130515) ring within the MOR binding pocket, leading to either retention of antagonism or a switch to agonism. rsc.org By combining computational predictions with experimental data, researchers can refine their understanding of receptor-ligand interactions and more effectively design new ligands with desired pharmacological properties.

Preclinical Pharmacological Investigations of 6beta Naloxol

In Vitro Pharmacological Characterization

The guinea pig ileum preparation is a classic pharmacological tool used to determine the potency of opioid antagonists. ijper.org This in vitro model is valuable because the myenteric plexus of the guinea pig ileum is rich in opioid receptors, and the tissue's contraction is modulated by opioid agonists and antagonists. ijper.orgbioline.org.br

In studies utilizing the electrically-stimulated guinea pig ileum, 6beta-Naloxol demonstrated high potency as a mu-opioid receptor antagonist. nih.govadelaide.edu.au Its potency was found to be greater than both naloxone (B1662785) and naltrexone (B1662487) in this specific assay. nih.govadelaide.edu.au The antagonist equilibrium constant (Ki), a measure of antagonist potency, was determined for each compound. A lower Ki value indicates a higher potency. Research has shown that this compound has a Ki of 94 ± 25 pM, compared to 420 ± 150 pM for naloxone and 265 ± 101 pM for naltrexone. nih.govadelaide.edu.au

Table 1: Antagonist Potency (Ki) in Electrically-Stimulated Guinea Pig Ileum Assay

| Compound | Antagonist Potency (Ki) in pM |

|---|---|

| This compound | 94 ± 25 |

| Naltrexone | 265 ± 101 |

| Naloxone | 420 ± 150 |

Data sourced from multiple studies. nih.govadelaide.edu.au

Cell-based assays are crucial for characterizing the interaction of a compound with specific receptors and its subsequent effect on cellular signaling pathways. biorxiv.orgnih.gov These assays, often using cell lines engineered to express a high density of a particular receptor like the mu-opioid receptor (MOR), allow for precise measurement of a compound's efficacy. nih.govnih.gov Efficacy can range from full agonism (eliciting a maximal cellular response) to antagonism (blocking the receptor) and inverse agonism (producing an effect opposite to that of an agonist).

Studies have characterized this compound as a "neutral" antagonist, distinguishing it from inverse agonists like naloxone and naltrexone. nih.govresearchgate.net Inverse agonists not only block the receptor but also reduce its basal, ligand-independent signaling activity. researchgate.net This is particularly relevant in states of opioid dependence, where basal receptor activity can be elevated. researchgate.net Cell-based assays have demonstrated that while naloxone and naltrexone exhibit inverse agonist properties in opioid-dependent systems, this compound does not, acting instead as a neutral antagonist. nih.govresearchgate.net It effectively blocks the receptor from agonist activation without suppressing its basal activity. researchgate.net Furthermore, in vitro studies have shown that this compound can reduce the inverse agonist effects of naloxone. researchgate.net

In Vivo Pharmacological Characterization in Animal Models

In vivo studies in animal models, primarily mice, have been conducted to compare the pharmacological profile of this compound with its parent compounds, naltrexone and naloxone. researchgate.net These studies often assess the antagonists' ability to block the centrally-mediated effects of opioid agonists, such as morphine or hydrocodone, including analgesia (pain relief) and effects on locomotor activity. nih.govresearchgate.net

In contrast to its high potency in the in vitro guinea pig ileum assay, this compound is significantly less potent in vivo at blocking the central effects of opioids when compared to naltrexone and naloxone. nih.govadelaide.edu.au For instance, in the mouse hotplate test, a measure of analgesia, the dose of naltrexone required to produce a 50% antagonist effect (ID50) was 7 µg/kg, and for naloxone, it was 16 µg/kg. nih.govadelaide.edu.au In stark contrast, the ID50 for this compound was 1300 µg/kg, indicating substantially lower potency in blocking central analgesic effects. nih.govadelaide.edu.au

Similarly, when blocking hydrocodone-induced antinociception, naltrexone was found to be 5- to 13-fold more potent than this compound. nih.govresearchgate.net However, a key finding from these comparative studies is the longer duration of action of this compound. The duration of antagonist activity to decrease by 50% was 340 minutes for this compound, compared to 125 minutes for naloxone and 80 minutes for naltrexone. nih.govadelaide.edu.au

Table 2: Comparative In Vivo Potency and Duration of Action in Mice

| Compound | Antagonist Potency (ID50 in µg/kg) for Morphine-induced Analgesia | Duration of Antagonist Activity (t½ in minutes) |

|---|---|---|

| Naltrexone | 7 | 80 |

| Naloxone | 16 | 125 |

| This compound | 1300 | 340 |

Data sourced from multiple studies. nih.govadelaide.edu.au

A defining characteristic of this compound is its preferential activity at peripheral opioid receptors over central opioid receptors. nih.gov This peripheral selectivity is a key differentiator from naltrexone and naloxone. nih.gov The compound's limited ability to cross the blood-brain barrier is thought to underlie this distinction. researchgate.net This property allows this compound to counteract the peripheral effects of opioids, such as those on the gastrointestinal system, while having minimal impact on centrally-mediated analgesia. researchgate.net Studies have shown an approximate 10-fold greater potency of this compound for antagonizing opioid effects in the gastrointestinal tract compared to its ability to block central antinociceptive effects. nih.govresearchgate.net In contrast, naltrexone blocks both central and peripheral effects with nearly equal potency. nih.govresearchgate.net

The effect of opioid antagonists on gastrointestinal (GI) motility is commonly assessed using the charcoal meal transit assay in mice. nih.govresearchgate.net In this model, the distance a charcoal meal travels through the intestine in a set time is measured to determine the rate of GI transit. mdpi.com Opioid agonists like loperamide (B1203769) or morphine slow this transit, inducing constipation. frontiersin.orgwjgnet.comnih.gov

Studies using this model have demonstrated that this compound is highly effective at blocking opioid-induced slowing of gastrointestinal transit. nih.govresearchgate.netresearchgate.net When comparing its potency to block GI effects versus central analgesic effects, a clear distinction emerges. While naltrexone is significantly more potent than this compound in blocking central effects, the two compounds are nearly equipotent in blocking the inhibition of gastrointestinal transit caused by opioids like hydrocodone. nih.govresearchgate.net This highlights this compound's selectivity for peripheral opioid receptors located in the gut. nih.govresearchgate.net

Differential Effects on Peripheral versus Central Opioid Receptor Systems

Antinociception Assessment

Preclinical studies have consistently demonstrated that this compound and its structural analog, 6beta-naltrexol (B159335), possess opioid antagonist properties, though their potency in blocking the antinociceptive effects of opioid agonists varies compared to other antagonists like naltrexone and naloxone. In mouse models, 6beta-naltrexol was found to be roughly equipotent to naloxone but between 4.5- and 10-fold less potent than naltrexone in blocking morphine-induced antinociception. researchgate.net

Investigations using the hotplate test in mice to assess the antagonism of morphine's effects revealed a specific order of potency. nih.gov Naltrexone was the most potent, followed by naloxone, with 6beta-naltrexol being significantly less potent. nih.gov Similarly, when evaluating the blockade of fentanyl-induced analgesia, the order of potency was naltrexone > naloxone > 6beta-naltrexol. researchgate.net Further studies comparing the blockade of hydrocodone-induced antinociception in the 55°C tail-flick assay showed that naltrexone was 5- to 13-fold more potent than 6beta-naltrexol. researchgate.netnih.gov This difference in potency highlights a degree of selectivity, with 6beta-naltrexol showing a roughly 10-fold greater potency for antagonizing the gastrointestinal effects of hydrocodone over its central antinociceptive effects. researchgate.netnih.gov In contrast, naltrexone blocked both central and peripheral effects with nearly equal potency. researchgate.netnih.gov

In rhesus monkeys, all three compounds—naltrexone, 6alpha-naltrexol, and 6beta-naltrexol—antagonized morphine's effects in non-dependent animals, with Schild analyses showing no significant difference in their apparent affinities at the mu-opioid receptor between non-dependent and morphine-dependent states. nih.gov

Table 1: Comparative Potency of Opioid Antagonists in Blocking Agonist-Induced Antinociception

| Antagonist | Agonist | Assay | Potency Comparison / ID₅₀ | Animal Model |

|---|---|---|---|---|

| 6beta-Naltrexol | Morphine | Antinociception | 4.5- to 10-fold less potent than naltrexone; roughly equipotent to naloxone. researchgate.net | Mouse (ICR) |

| 6beta-Naltrexol | Morphine | Hotplate Test | ID₅₀: 1300 µg/kg. nih.gov | Mouse |

| Naloxone | Morphine | Hotplate Test | ID₅₀: 16 µg/kg. nih.gov | Mouse |

| Naltrexone | Morphine | Hotplate Test | ID₅₀: 7 µg/kg. nih.gov | Mouse |

| 6beta-Naltrexol | Hydrocodone | Tail-Flick (55°C) | 5- to 13-fold less potent than naltrexone. researchgate.netnih.gov | Mouse (CD-1) |

| 6beta-Naltrexol | Fentanyl | Analgesia | Potency order: Naltrexone > Naloxone > 6beta-Naltrexol (17:4:1). researchgate.net | Mouse (NIH Swiss) |

Blood-Brain Barrier Penetration Dynamics

The ability of this compound and its analogs to cross the blood-brain barrier (BBB) is a key determinant of their pharmacological profile, particularly concerning their selectivity for central versus peripheral opioid receptors. Research indicates that this compound does enter the central nervous system (CNS). researchgate.net However, its penetration is considered slow compared to other antagonists like naltrexone. researchgate.netresearchgate.net

This slower entry into the brain is a defining characteristic. researchgate.netresearchgate.net While naltrexone rapidly enters the brain, 6beta-naltrexol displays a degree of peripheral-over-central selectivity (approximately 5- to 10-fold) due to its slower transit across the BBB. researchgate.netresearchgate.net This property contributes to its intermediate selectivity profile, distinguishing it from antagonists that either readily penetrate the CNS or are specifically designed to be peripherally restricted, such as methylnaltrexone (B1235389). researchgate.net The slower penetration kinetics mean that while the compound does exert central effects, its initial impact is more pronounced in the periphery. researchgate.net The maturation of the BBB, which is largely complete by four months of age in humans, is a critical factor in the CNS penetration of all drugs, although specific data for this compound in very young subjects is limited. europa.eu

Temporal Dynamics of Antagonist Blockade

In studies assessing the duration of antagonist effects against morphine-induced antinociception in mice, 6beta-naltrexol demonstrated a substantially longer duration of action. nih.gov The time for its antagonist activity to decrease by 50% was 340 minutes, compared to 125 minutes for naloxone and just 80 minutes for naltrexone. nih.gov This long duration, combined with its other properties, differentiates its pharmacology from other available opioid antagonists. researchgate.netnih.gov Nalmefene, another opioid antagonist, also exhibits a longer duration of action compared to naloxone and naltrexone. nih.gov

Table 2: Duration of Antagonist Activity Against Morphine Antinociception in Mice

| Antagonist | Time to 50% Decrease in Antagonist Activity (minutes) |

|---|---|

| 6beta-Naltrexol | 340 nih.gov |

| Naloxone | 125 nih.gov |

| Naltrexone | 80 nih.gov |

Consistent with its slower penetration of the blood-brain barrier, 6beta-naltrexol exhibits a slower time to reach its peak effect compared to naltrexone. researchgate.netnih.gov In studies where both antagonists were administered to block the effects of an opioid agonist, naltrexone's antagonism was observed to have a more rapid onset. researchgate.net

For instance, when reversing antinociception induced by the long-lasting agonist BU72, antagonism by naltrexone was 6-fold more rapid in onset than that of an equieffective dose of 6beta-naltrexol. researchgate.netnih.gov The time period chosen for analysis in studies blocking morphine-induced locomotor activity was 20 to 50 minutes post-injection, a window during which morphine was reaching its peak effect and all tested antagonists, including 6beta-naltrexol, were producing their maximal blockade. researchgate.net This suggests that while the onset is slower than for naltrexone, a maximal effect is achieved within this timeframe under specific experimental conditions. researchgate.net

Advanced Analytical Methodologies for 6beta Naloxol Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 6beta-naloxol. Its versatility allows for coupling with various detectors, each offering distinct advantages in terms of sensitivity and selectivity.

UV Spectrophotometric Detection

HPLC coupled with UV spectrophotometric detection is a widely accessible method for the analysis of this compound and related compounds. This technique relies on the principle that the analyte absorbs light at a specific wavelength. For the analogous compound, 6beta-naltrexol (B159335), detection is typically performed in the UV range.

A comparative study of analytical methods for naltrexone (B1662487) and its metabolite, 6beta-naltrexol, highlighted the utility of HPLC-UV. researchgate.net In this method, online sample cleanup was performed on a Perfect Bond C18 material, followed by separation on a C18 column. researchgate.net The mobile phase consisted of acetonitrile (B52724) and N,N,N,N-tetramethylethylenediamine. researchgate.net While specific retention times for this compound are not detailed, the method for the similar compound 6beta-naltrexol shows a linear range of 2 to 100 ng/ml with a limit of quantification of 2 ng/ml. researchgate.net This demonstrates the viability of HPLC-UV for quantifying relevant concentrations, though it is noted to be less sensitive than mass spectrometry-based methods. researchgate.net

| Parameter | HPLC-UV Method for 6beta-Naltrexol Analysis |

| Sample Preparation | Online sample cleanup on Perfect Bond C18 material |

| Stationary Phase | C18 column |

| Mobile Phase | 11.5% (vol/vol) acetonitrile and 0.4% (vol/vol) N,N,N,N-tetramethylethylenediamine |

| Detection Wavelength | Not specified |

| Linearity Range | 2 - 100 ng/ml |

| Limit of Quantification (LOQ) | 2 ng/ml |

| Run Time | Within 20 minutes |

| Reference | researchgate.net |

Electrochemical Detection

Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective alternative for the analysis of electroactive compounds like this compound. This method measures the current generated by the oxidation or reduction of the analyte at an electrode surface.

For the simultaneous determination of the analogous compounds naltrexone and 6-beta-naltrexol (B10792496) in human plasma, a sensitive HPLC-ECD method was developed. researchgate.net The procedure involved liquid-liquid extraction from alkalinized plasma samples. researchgate.net Chromatographic separation was achieved on a YMC phenyl column with a mobile phase of methanol (B129727) and phosphoric acid. researchgate.net Quantification was performed using a coulometric electrochemical detector, achieving a limit of quantification of 1.0 ng/ml for 6-beta-naltrexol. nih.gov The method demonstrated good precision and accuracy, making it suitable for pharmacokinetic studies. researchgate.net

| Parameter | HPLC-ECD Method for 6-beta-Naltrexol Analysis |

| Sample Preparation | Liquid-liquid extraction with butyl acetate (B1210297) from basic solution (pH 9) |

| Stationary Phase | YMC phenyl column |

| Mobile Phase | Methanol-phosphoric acid (50 mM) (20:80, v/v), pH 3.2 |

| Flow Rate | 1.2 ml/min |

| Detector | ESA Coulometric electrochemical detector |

| Limit of Quantification (LOQ) | 1.0 ng/ml |

| Recovery | 75% |

| Reference | researchgate.netnih.gov |

Mass Spectrometry (MS) Based Techniques

Mass spectrometry has become the gold standard for the definitive identification and quantification of this compound due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique, it allows for the analysis of complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govresearchgate.netjfda-online.com

A general procedure for the analysis of 6-alpha- and 6-beta-hydroxy metabolites of narcotic antagonists, including naloxone (B1662785), involves extraction from urine, separation by thin-layer chromatography, and subsequent analysis by GC. nih.gov Silylation of the extracted compounds was found to be essential for the optimal GLC resolution of the alpha- and beta-hydroxy epimers. nih.gov This derivatization process, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on polar functional groups with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and suitable for GC analysis. researchgate.netresearchgate.net The subsequent mass spectrometric analysis provides a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its confident identification and quantification. nih.gov

| Parameter | GC-MS Method for 6-alpha/beta-Naloxol Analysis |

| Sample Preparation | Acid hydrolysis, extraction, thin-layer chromatography |

| Derivatization | Silylation (e.g., with BSTFA) |

| Separation | Gas-Liquid Chromatography (GLC) |

| Detection | Mass Spectrometry (MS) |

| Key Finding | Silylation is necessary for optimal resolution of 6-alpha and 6-beta-naloxol epimers. |

| Reference | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, which involves multiple stages of mass analysis.

A study comparing HPLC-UV with LC-MS/MS for the determination of naltrexone and 6beta-naltrexol found LC-MS/MS to be superior in terms of sensitivity. researchgate.net For the LC-MS/MS method, sample preparation involved protein precipitation, and chromatographic separation was performed on a C18 column using a methanol gradient with formic acid. researchgate.net The analysis was conducted in positive ion mode using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net For 6beta-naltrexol, the transition m/z 344 → 326 was used for quantification, achieving a limit of quantification of 0.5 ng/ml. researchgate.net This high sensitivity makes LC-MS/MS particularly well-suited for studies where low concentrations of the metabolite are expected.

| Parameter | LC-MS/MS Method for 6beta-Naltrexol Analysis |

| Sample Preparation | Protein precipitation |

| Stationary Phase | C18 column (5µm; 2.1 mm×150 mm) |

| Mobile Phase | Methanol gradient (5–100%, vol/vol) with 0.1% formic acid |

| Ionization Mode | Positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 344 → 326 |

| Limit of Quantification (LOQ) | 0.5 ng/ml |

| Linearity Range | 0.5 - 200 ng/ml |

| Reference | researchgate.net |

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the confident identification of unknown compounds and metabolites. bioanalysis-zone.comlcms.cz This capability is particularly valuable in metabolism studies where the structures of potential metabolites need to be elucidated.

While specific applications of LC-QTOF-MS for the direct analysis of this compound are not extensively detailed in the reviewed literature, the technique's utility for identifying naloxone metabolites has been demonstrated. mdpi.com In such studies, LC-QTOF-MS is used to obtain the accurate mass of the parent ion and its fragment ions, which can then be used to propose an elemental composition and structure for the metabolite. nih.govnih.gov For example, in the analysis of fentanyl and its metabolites, LC-QTOF-MS allowed for the detection of novel opioid adulterants. nih.govnih.gov The high mass accuracy of QTOF instruments, often in the sub-ppm range, significantly reduces the number of possible elemental formulas for a given mass, thereby increasing the confidence in metabolite identification. ugent.benih.gov

| Feature | Application in this compound Research |

| Principle | Combines liquid chromatography with a hybrid quadrupole and time-of-flight mass analyzer. |

| Key Advantage | High-resolution accurate mass (HRAM) measurements for confident compound identification. |

| Application | Identification and structural elucidation of naloxone metabolites, including potentially this compound, in complex biological matrices. |

| Data Analysis | Accurate mass of precursor and fragment ions allows for determination of elemental composition. |

| Reference | nih.govbioanalysis-zone.comlcms.czmdpi.comnih.govnih.gov |

Bioanalytical Method Validation and Performance Characteristics

The reliability of quantitative data in this compound research hinges on the rigorous validation of the bioanalytical methods employed. Validation ensures that the method is suitable for its intended purpose, providing accurate and reproducible measurements of this compound in complex biological matrices like plasma. upf.edu The key performance characteristics evaluated during validation include linearity, quantification limits, extraction efficiency, matrix effects, precision, accuracy, and stability. ich.orgeuropa.eu

Linearity and Quantification Limits

A fundamental aspect of method validation is establishing linearity, which demonstrates a proportional relationship between the instrument's response and the known concentration of this compound over a specified range. nih.gov This range must encompass the expected concentrations in study samples. The lower end of this range is defined by the Lower Limit of Quantification (LLOQ), which is the smallest amount of this compound that can be measured with acceptable precision and accuracy. europa.eu

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous analysis of naloxone and its metabolites, including this compound, in mouse plasma. nih.gov This method demonstrated excellent linearity for this compound within a defined concentration range. nih.gov The LLOQ for this compound was established at 0.400 ng/mL, which is sensitive enough for pharmacokinetic studies. nih.govkcl.ac.uk

Extraction Recovery and Matrix Effects

Analyzing this compound in biological fluids requires its isolation from endogenous components like proteins and phospholipids. medipharmsai.com The efficiency of this process is measured by extraction recovery, while the influence of co-eluting matrix components on the analyte's ionization is known as the matrix effect. core.ac.uk

For the analysis of this compound in mouse plasma, a simple and rapid protein precipitation (PPT) method using acetonitrile has been effectively utilized. nih.govresearchgate.net While PPT is known for its simplicity, it can be less effective at removing matrix components compared to more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). medipharmsai.com However, the validation of the LC-MS/MS method for this compound demonstrated that any potential matrix effects were sufficiently managed, as evidenced by the method's high precision and accuracy. nih.gov To further minimize interference, modifications to the mass spectrometer's collision energy were also applied. nih.govresearchgate.netresearchgate.net

The matrix effect is quantitatively assessed by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solution. medipharmsai.com Consistent extraction recovery and minimal matrix effects are crucial for ensuring the reliability of the bioanalytical data. researchgate.net

| Parameter | Calculation Formula | Description |

|---|---|---|

| Extraction Recovery | (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100% | Measures the efficiency of the analyte's extraction from the biological matrix. |

| Matrix Effect | (Peak Area of Post-extraction Spike / Peak Area in Neat Solvent) x 100% | Measures the degree of ion suppression or enhancement caused by co-eluting matrix components. |

Note: This table presents the general formulas used for these assessments as described in bioanalytical guidelines.

Precision and Accuracy Assessments

Precision measures the closeness of agreement among a series of measurements from the same sample, while accuracy reflects how close the measured value is to the true value. au.dk These are evaluated at multiple concentration levels—typically low, medium, and high quality control (QC) samples—within a single analytical run (intra-day) and across different days (inter-day). au.dknih.gov Regulatory guidelines generally require precision to be within a 15% coefficient of variation (%CV) and accuracy to be within ±15% of the nominal value, except at the LLOQ, where 20% is acceptable. europa.eu

The validated LC-MS/MS method for this compound in mouse plasma demonstrated exceptional precision and accuracy, with values well within the accepted limits. nih.gov The intra- and inter-day precision for all QC samples was less than or equal to 6.5%, and the accuracy was between -8.3% and -2.5%, highlighting the method's high degree of reliability and reproducibility. nih.govresearchgate.netresearchgate.net

| Parameter | Concentration Levels | Result | Reference |

|---|---|---|---|

| Intra- and Inter-Day Precision (%RSD) | Low, Medium, High QC | ≤ 6.5% | nih.gov |

| Intra- and Inter-Day Accuracy (%RE) | Low, Medium, High QC | -8.3% to -2.5% | nih.gov |

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; QC: Quality Control.

Stability Testing in Biological Matrices

Ensuring the stability of this compound in biological samples under various storage and handling conditions is critical to prevent degradation and ensure accurate quantification. europa.eu Stability studies typically evaluate the analyte's integrity during short-term storage at room temperature, long-term storage at frozen temperatures (e.g., -20°C or -80°C), and after multiple freeze-thaw cycles. nih.gov

Specific stability data for this compound has been established in mouse plasma. kcl.ac.uk Research demonstrates that the compound is stable for at least 26 hours at room temperature and for 40 days when stored at -20°C. kcl.ac.uk For the parent compound, naloxone, stability has been demonstrated in human plasma for up to 24 hours at room temperature and through three freeze-thaw cycles. researchgate.net While specific freeze-thaw data for this compound is not detailed in these studies, the stability of the parent compound provides a useful reference point.

Theoretical Frameworks and Future Research Perspectives

Advancing the Understanding of Opioid Receptor Biology

6beta-Naloxol serves as a critical tool for advancing the fundamental understanding of opioid receptor biology. ontosight.ai Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) types, are G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates. nih.govnih.gov The cloning of cDNAs for these receptors has significantly enhanced research into their structure, function, and distribution. nih.gov

The pharmacological distinction between this compound and naloxone (B1662785) is pivotal. While naloxone acts as an inverse agonist at the μ-opioid receptor (MOR), especially after prolonged agonist exposure, this compound functions as a neutral antagonist. nih.govresearchgate.net An inverse agonist not only blocks the action of an agonist but also suppresses the basal, or constitutive, signaling activity of the receptor. nih.govmdpi.com In contrast, a neutral antagonist blocks the agonist's effect without altering this basal activity. nih.gov